molecular formula C9H18O2 B1268087 Tert-butyl 2-methylbutanoate CAS No. 16537-12-5

Tert-butyl 2-methylbutanoate

Cat. No. B1268087
CAS No.: 16537-12-5
M. Wt: 158.24 g/mol
InChI Key: LPSJKZWOLKMCCA-UHFFFAOYSA-N
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Patent
US09018414B2

Procedure details

15.0 g (124.4 mmol) of 2-methylbutyryl chloride were dissolved in 150 ml of abs. THF and cooled to 0° C., and 114 ml (114 mmol) of a 1 M solution of potassium tert-butylate in THF were added dropwise. After the addition had ended, the mixture was stirred at 0° C. for 1 h and then at RT for h, and about half of the solvent was then removed under reduced pressure. After addition of diethyl ether, sat. sodium bicarbonate solution was added dropwise with vigorous stirring. After phase separation, the aqueous phase was extracted with diethyl ether, and the combined organic phases were washed with sat. sodium carbonate solution, dried over sodium sulphate and concentrated under reduced pressure. The crude product was purified by vacuum distillation (19 mm Hg, 40-45° C.). This gave a total of 6.35 g of the target product (32.3% of theory).
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
32.3%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH3:7])[C:3](Cl)=[O:4].[CH3:8][C:9]([O-:12])([CH3:11])[CH3:10].[K+]>C1COCC1>[CH3:1][CH:2]([CH2:6][CH3:7])[C:3]([O:12][C:9]([CH3:11])([CH3:10])[CH3:8])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC(C(=O)Cl)CC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
at RT for h, and about half of the solvent was then removed under reduced pressure
ADDITION
Type
ADDITION
Details
After addition of diethyl ether, sat. sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
was added dropwise with vigorous stirring
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether
WASH
Type
WASH
Details
the combined organic phases were washed with sat. sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by vacuum distillation (19 mm Hg, 40-45° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)OC(C)(C)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.35 g
YIELD: PERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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